molecular formula C22H24FN5O2S B11325589 6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11325589
M. Wt: 441.5 g/mol
InChI Key: GZFWAMHJJIXWRM-UHFFFAOYSA-N
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Description

6-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a pyrimidine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine to form 4-(3-fluorobenzenesulfonyl)piperazine.

    Pyrimidine Core Construction: The next step involves the synthesis of the pyrimidine core. This can be achieved by reacting 2-methyl-4-chloropyrimidine with 4-methylphenylamine under appropriate conditions to form 2-methyl-N-(4-methylphenyl)pyrimidin-4-amine.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrimidine core. This is typically carried out under basic conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Sulfide or thiol derivatives of the sulfonyl group.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

6-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study cellular pathways and mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group is known to enhance binding affinity and specificity, while the piperazine ring facilitates interaction with biological membranes. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzenesulfonyl)piperazine: Shares the sulfonyl piperazine structure but lacks the pyrimidine core.

    2-Methyl-N-(4-methylphenyl)pyrimidin-4-amine: Contains the pyrimidine core but lacks the sulfonyl piperazine moiety.

Uniqueness

6-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to the combination of the fluorobenzenesulfonyl group, piperazine ring, and pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24FN5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C22H24FN5O2S/c1-16-6-8-19(9-7-16)26-21-15-22(25-17(2)24-21)27-10-12-28(13-11-27)31(29,30)20-5-3-4-18(23)14-20/h3-9,14-15H,10-13H2,1-2H3,(H,24,25,26)

InChI Key

GZFWAMHJJIXWRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F

Origin of Product

United States

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